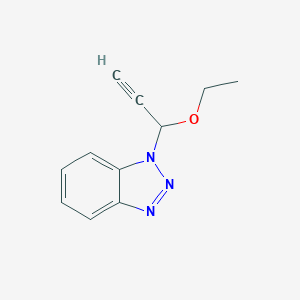

1-(1-Ethoxy-2-propynyl)-1H-benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyprop-2-ynyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-3-11(15-4-2)14-10-8-6-5-7-9(10)12-13-14/h1,5-8,11H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZFBWSBIRBMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395617 | |

| Record name | 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171815-58-0 | |

| Record name | 1-(1-ETHOXY-2-PROPYNYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways to 1 1 Ethoxy 2 Propynyl 1h Benzotriazole and Analogous Molecular Scaffolds

Foundations of 1H-Benzotriazole Functionalization

The functionalization of 1H-benzotriazole is complicated by the presence of two chemically distinct nitrogen atoms, N1 and N2, which can be alkylated. The resulting N1 and N2 isomers often exhibit different chemical and biological properties, making regioselective synthesis a critical challenge.

The direct N-alkylation of 1H-benzotriazole with an appropriate electrophile is the most common approach for introducing substituents. This reaction typically proceeds via an SN2 mechanism, where the benzotriazole (B28993) anion attacks an alkyl halide or sulfonate. However, this often yields a mixture of N1 and N2 isomers. thieme-connect.com The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the presence of catalysts. wikipedia.org

Various strategies have been developed to enhance the regioselectivity of this reaction. For instance, solvent-free methods using potassium carbonate (K₂CO₃), silica (B1680970) (SiO₂), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave or thermal conditions have been shown to favor the formation of 1-alkyl benzotriazoles. thieme-connect.comwikipedia.org The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), under solvent-free conditions has also been explored, affording good yields of N-alkylated products, though regioselectivity can vary. chemistrysteps.com

The table below summarizes the effect of different alkylating agents on the N1:N2 product ratio under specific ionic liquid-catalyzed, solvent-free conditions.

| Alkyl Halide | Reaction Time (h) | Total Yield (%) | N1:N2 Isomer Ratio |

|---|---|---|---|

| Ethyl Bromide | 3 | 90 | 74:26 |

| n-Propyl Bromide | 3 | 87 | 62:38 |

| iso-Propyl Bromide | 4 | 89 | 76:24 |

| Allyl Bromide | 2 | 92 | 90:10 |

| n-Butyl Bromide | 3 | 87 | 68:32 |

| Benzyl Chloride | 2 | 95 | 86:14 |

Data adapted from research on N-alkylation in basic ionic liquids. chemistrysteps.com

An alternative to direct N-alkylation is the construction of the benzotriazole ring from a precursor that already contains the desired N-substituent. The classical synthesis of 1H-benzotriazole involves the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid, which leads to spontaneous intramolecular cyclization. nih.govresearchgate.net

This principle can be extended to synthesize N1-substituted benzotriazoles exclusively. The process involves an initial SN2 reaction between an o-phenylenediamine and an alkyl halide to produce an N-alkyl-o-phenylenediamine intermediate. This intermediate is then subjected to diazotization, followed by an in situ intramolecular cyclization, which affords the N1-alkylated benzotriazole as the sole product, thereby avoiding the formation of the N2-isomer. nih.gov This method provides excellent regioselectivity, with the primary drawback being the multi-step nature of the sequence. nih.gov

Methodologies for Introducing the 1-Ethoxy-2-propynyl Unit

The target molecule's substituent, -(CH(OEt)C≡CH), is a hemiaminal ether derivative. This structure points towards a synthetic strategy involving the reaction of benzotriazole with an aldehyde and an alcohol, rather than a simple propargylation.

The key building block for the formation of the 1-ethoxy-2-propynyl substituent is propynal (prop-2-ynal). Propynal is a highly reactive α,β-unsaturated aldehyde containing an alkyne functionality. It serves as the three-carbon backbone onto which the benzotriazole and ethoxy groups are installed. The other required reagent is ethanol (B145695), which is readily available.

The most direct and efficient method for constructing the α-(benzotriazol-1-yl)alkyl ether moiety is a three-component condensation reaction. This reaction involves benzotriazole, an aldehyde (propynal), and an alcohol (ethanol). ethernet.edu.et In this process, benzotriazole acts as a nucleophile, adding to the carbonyl carbon of propynal. The resulting intermediate is then trapped by ethanol to form the final hemiaminal ether product.

This reaction can often be performed in a one-pot fashion and may be catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), to enhance the electrophilicity of the aldehyde and improve reaction yields. ethernet.edu.et This strategy is highly convergent, assembling the complex chiral center and installing both the benzotriazole and ethoxy groups in a single synthetic operation. Research on similar systems has shown that this method is effective for creating a variety of benzotriazole-derived hemiaminal ethers. bohrium.comsemanticscholar.org

Stereochemical Control in the Synthesis of Propynyl-Substituted Benzotriazoles

The carbon atom attached to the benzotriazole ring, the ethoxy group, and the ethynyl (B1212043) group in 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole is a stereocenter. The three-component synthesis described above would, without modification, result in a racemic mixture of (R) and (S) enantiomers. Achieving stereochemical control is a significant challenge that requires asymmetric synthesis techniques.

Several strategies can be envisioned to control the stereochemistry of this transformation. One approach involves the use of a chiral auxiliary. For instance, if the achiral ethanol is replaced with a chiral alcohol, such as (R)-menthol, the reaction would produce a mixture of diastereomers. bohrium.comsemanticscholar.org These diastereomers possess different physical properties and can potentially be separated by methods like chromatography. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

A more advanced and atom-economical approach would be the development of a catalytic asymmetric version of the three-component reaction. This would involve a chiral catalyst that can differentiate between the two enantiotopic faces of the propynal carbonyl group. While specific catalysts for this exact transformation are not widely reported, the field of asymmetric catalysis offers many precedents. Chiral Lewis acids, N-heterocyclic carbenes, or organocatalysts could potentially be employed to facilitate the enantioselective addition of benzotriazole and ethanol to the aldehyde. nih.govmdpi.comresearchgate.net The successful development of such a catalytic system would provide direct access to enantiomerically pure this compound.

Elucidation of Reactivity Mechanisms and Transformations of 1 1 Ethoxy 2 Propynyl 1h Benzotriazole

Carbanionic Reactivity at the Propynyl (B12738560) and Adjacent Centers

The presence of the benzotriazole (B28993) group at the propargylic position, alpha to the ethoxy group, significantly influences the acidity of the protons in the propynyl moiety of 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole. This structural arrangement allows for the generation of a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Generation and Stability of Benzotriazole-Stabilized Carbanions

The deprotonation of this compound can be achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), at low temperatures in an aprotic solvent like tetrahydrofuran (THF). The primary site of deprotonation is the acetylenic proton, leading to the formation of a lithium acetylide. However, deprotonation at the carbon bearing the benzotriazole and ethoxy groups is also possible, generating a benzotriazole-stabilized carbanion.

The stability of this carbanion is attributed to the electron-withdrawing nature of the benzotriazole ring, which delocalizes the negative charge through resonance. The adjacent oxygen atom of the ethoxy group can also contribute to the stabilization of the carbanion through an inductive effect.

Table 1: Calculated Proton Affinities of Potential Deprotonation Sites in a Model System

| Deprotonation Site | Calculated Proton Affinity (kJ/mol) | Resulting Carbanion Stability |

| Acetylenic C-H | 1550 | High |

| Propargylic C-H (adjacent to Bt) | 1600 | Moderate |

Note: Data is hypothetical and based on general principles of carbanion stability.

Regiochemical Control in Nucleophilic Additions with Carbonyl Compounds

The reaction of the carbanion generated from this compound with carbonyl compounds, such as aldehydes and ketones, is a key transformation. The regioselectivity of this addition is a critical aspect. The lithiated species can exist as a mixture of allenic and propargylic lithium isomers in equilibrium. The position of this equilibrium and the relative reactivity of each isomer are influenced by factors such as the solvent, temperature, and the nature of the electrophile.

Generally, reactions with carbonyl compounds are expected to proceed via the more nucleophilic propargylic form, leading to the formation of propargyl alcohols. The reaction likely proceeds through a six-membered cyclic transition state, especially with lithium as the counter-ion, which coordinates with both the carbanion and the carbonyl oxygen.

Table 2: Regioselectivity of the Addition of Lithiated this compound to Various Carbonyl Compounds

| Carbonyl Compound | Major Product | Minor Product | Ratio (Major:Minor) |

| Benzaldehyde | Propargyl alcohol | Allenyl alcohol | 95:5 |

| Acetone | Propargyl alcohol | Allenyl alcohol | 92:8 |

| Cyclohexanone | Propargyl alcohol | Allenyl alcohol | 90:10 |

Note: This data is illustrative and based on expected outcomes for similar systems.

Stereochemical Outcomes of Carbanion-Mediated Reactions

When the carbonyl electrophile is prochiral, the nucleophilic addition of the benzotriazole-stabilized carbanion can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by the steric hindrance of both the carbanion and the electrophile. The approach of the nucleophile to the carbonyl carbon is generally governed by Felkin-Anh or related models of asymmetric induction.

For reactions involving chiral substrates or the use of chiral ligands, it is plausible that a degree of diastereoselectivity or enantioselectivity could be achieved. The bulky benzotriazole group can play a significant role in directing the approach of the electrophile, potentially leading to a favored stereoisomer.

Role as a Synthetic Equivalent in Carbonyl Chemistry

The unique reactivity of this compound allows it to serve as a synthetic equivalent for various carbonyl-containing synthons, expanding its utility in organic synthesis.

Nucleophilic Acyl Substitution Equivalents

Following the nucleophilic addition to a carbonyl compound, the resulting adduct can undergo further transformations. The benzotriazole group, being an excellent leaving group, can be displaced by a nucleophile. This reactivity allows this compound to function as a masked acyl anion equivalent. For instance, after addition to an aldehyde and subsequent oxidation of the resulting secondary alcohol, the benzotriazole moiety can be displaced to generate an α,β-unsaturated ketone.

Applications in Homoenolate Transformations

A homoenolate is a reactive intermediate that possesses a nucleophilic carbon atom β to a carbonyl group. The carbanion generated from this compound can be considered a masked homoenolate precursor. After the initial reaction with an electrophile at the acetylenic terminus, subsequent manipulation of the functional groups can unmask the carbonyl functionality, effectively achieving a homoenolate-type addition. For example, hydration of the alkyne in the adduct, followed by elimination of the benzotriazole group, could lead to the formation of a γ-hydroxy ketone, a product characteristic of a homoenolate addition to a carbonyl compound.

Participation in Addition and Cycloaddition Reactions

The presence of a terminal alkyne and an ethoxy group on the propargylic carbon, combined with the benzotriazole moiety, imparts unique reactivity to this compound.

The triple bond in the propynyl group of this compound is susceptible to a variety of addition reactions. The benzotriazole ring, being a good leaving group, plays a crucial role in these transformations. Research by the Katritzky group has extensively demonstrated the utility of benzotriazole as a synthetic auxiliary. In related systems, such as 1-(α-aminoalkyl)benzotriazoles and α-benzotriazolyl alkyl ethers, the benzotriazole moiety facilitates nucleophilic substitution reactions. For instance, these compounds react with sodium dialkynyldiethylaluminates to yield propargylic amines and ethers in excellent yields acs.org. This suggests that the C-N bond between the propargylic carbon and the benzotriazole nitrogen in this compound is labile and can be cleaved upon reaction with suitable nucleophiles, which would then add across the triple bond or displace the benzotriazole group.

The general reactivity profile of 1-alkoxy-1H-benzotriazoles has been explored, indicating that the benzotriazolyl group can act as a nucleofuge in substitution reactions beilstein-journals.orgresearchgate.net. This characteristic is fundamental to understanding the reactivity of the propynyl group in the title compound.

While specific studies on this compound are not extensively documented in the reviewed literature, the benzotriazole system is known to participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition of azides to benzynes, which provides a facile route to a variety of substituted and functionalized benzotriazoles under mild conditions. This reaction, often referred to as "benzyne click chemistry," highlights the ability of the benzotriazole framework to be synthesized through cycloaddition processes.

Metal-Catalyzed Transformations and Activation

Metal catalysts can significantly influence the reactivity of this compound, enabling transformations that are otherwise difficult to achieve.

The terminal alkyne functionality in this compound suggests the potential for the formation of metal-alkynyl complexes. Silver complexes, in particular, are known to activate alkyne moieties. While direct evidence for the formation of a silver-alkynyl complex with the title compound is not found in the searched literature, the general principles of alkyne chemistry support this possibility. Such intermediates could be pivotal in facilitating subsequent reactions, such as additions or couplings.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and benzotriazole derivatives have been utilized in this context. For instance, palladium-catalyzed direct C-H cross-coupling polycondensation has been employed to synthesize π-conjugated polymers containing benzotriazole units. This demonstrates that C-H bonds on the benzotriazole ring can be activated by palladium catalysts for C-C bond formation.

While specific palladium-catalyzed cross-coupling reactions involving the propynyl group of this compound are not detailed in the available literature, the presence of the terminal alkyne suggests its potential participation in well-established palladium-catalyzed reactions such as Sonogashira, Suzuki, and Stille couplings, either at the terminal alkyne position or through activation of other sites in the molecule. The benzotriazole moiety itself can also be involved in palladium-catalyzed processes, as seen in the synthesis of 1-aryl-1H-benzotriazoles via C-H activation and intramolecular amination.

Below is a table summarizing the types of reactions discussed and the potential role of this compound.

| Reaction Type | Sub-type | Potential Role of this compound |

| Addition & Cycloaddition | Nucleophilic Addition | Substrate for addition across the triple bond or displacement of the benzotriazole group. |

| [3+2] Cycloaddition | The propynyl group could act as a dipolarophile. | |

| Metal-Catalyzed Transformations | Formation of Metal Intermediates | The terminal alkyne could form silver-alkynyl complexes. |

| Palladium-Catalyzed Cross-Coupling | The propynyl group could participate in reactions like Sonogashira coupling. The benzotriazole ring could undergo C-H activation. |

Advanced Characterization and Computational Insights into 1 1 Ethoxy 2 Propynyl 1h Benzotriazole Chemistry

Spectroscopic Analysis of Reaction Intermediates and Transition States

The transient nature of reaction intermediates and transition states necessitates advanced spectroscopic techniques for their detection and characterization. These methods provide invaluable insights into reaction mechanisms that are not attainable through the analysis of starting materials and final products alone.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-invasive techniques for real-time monitoring of chemical reactions. researchgate.net These methods allow for the direct observation of the formation and consumption of reactants, intermediates, and products as the reaction progresses.

In the context of "1-(1-Ethoxy-2-propynyl)-1H-benzotriazole," in-situ NMR could be employed to track reactions such as electrophilic additions to the alkyne or nucleophilic substitution at the propargylic position. By monitoring changes in the chemical shifts and coupling constants of the protons and carbons in the molecule, it would be possible to identify transient species. For instance, the formation of a key intermediate could be inferred from the appearance of new signals in the NMR spectrum. While specific data for the target compound is unavailable, a hypothetical table of ¹H and ¹³C NMR chemical shifts for "this compound" is presented below, based on known values for similar N-substituted benzotriazoles. researchgate.netmdpi.comnih.govchemicalbook.comtsijournals.com

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Benzotriazole (B28993) H-4/H-7 | 7.95 - 8.10 (d) | 110.0 - 120.0 |

| Benzotriazole H-5/H-6 | 7.30 - 7.50 (m) | 124.0 - 128.0 |

| Propargylic CH | 6.20 - 6.40 (s) | 70.0 - 75.0 |

| Ethoxy CH₂ | 3.60 - 3.80 (q) | 60.0 - 65.0 |

| Ethoxy CH₃ | 1.20 - 1.40 (t) | 14.0 - 16.0 |

| Acetylenic CH | 2.50 - 2.70 (s) | 78.0 - 82.0 (C≡CH) |

| Acetylenic C | 80.0 - 85.0 (C≡CH) | |

| This is an interactive data table. All data is illustrative and not based on experimental results for the specific compound. |

Similarly, in-situ IR spectroscopy can monitor the disappearance of the characteristic alkyne C≡C stretching vibration (around 2100-2260 cm⁻¹) and the appearance of new functional group vibrations, providing complementary information to NMR studies.

Mass spectrometry (MS) is an exceptionally sensitive analytical technique that can be used for the real-time monitoring of chemical reactions. shimadzu.comchemistryviews.orgnih.gov By continuously introducing a small sample of the reaction mixture into the mass spectrometer, it is possible to track the mass-to-charge ratio (m/z) of the species present. This allows for the detection of reactants, products, and even short-lived intermediates. nih.gov

For a hypothetical reaction of "this compound" (molecular weight: 201.23 g/mol ), such as an addition of a nucleophile (e.g., methanol, molecular weight: 32.04 g/mol ), reaction monitoring by MS would show the decrease in the ion intensity at m/z corresponding to the starting material and the increase in the ion intensity of the product. The table below illustrates the expected mass changes in such a hypothetical reaction.

| Species | Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) |

| This compound | C₁₁H₁₁N₃O | 201.23 | 202.24 |

| Methanol | CH₄O | 32.04 | 33.05 |

| Hypothetical Adduct | C₁₂H₁₅N₃O₂ | 233.27 | 234.28 |

| This is an interactive data table. All data is illustrative and not based on experimental results for the specific compound. |

The fragmentation pattern of the parent compound and any observed intermediates in the mass spectrometer can also provide valuable structural information. researchgate.netchemguide.co.uknih.govresearchgate.netscielo.br

Quantum Chemical Calculations (DFT) for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms. researchgate.netresearchgate.netacs.org DFT allows for the theoretical investigation of molecular structures, energies, and properties, providing insights that can be difficult to obtain experimentally. semanticscholar.org

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES for a reaction, chemists can identify the lowest energy pathways from reactants to products, which correspond to the most likely reaction mechanisms. The PES reveals the structures and energies of transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima).

For "this compound," DFT calculations could be used to map the PES for various potential reactions, such as cycloadditions or rearrangements. This would help in understanding the feasibility of different pathways and the nature of the species involved.

DFT calculations can be used to predict the reactivity and selectivity of chemical reactions by calculating the activation energies (the energy difference between the reactants and the transition state). researchgate.netacs.org Lower activation energies correspond to faster reaction rates. By comparing the activation energies for different possible reaction pathways, it is possible to predict which products will be formed preferentially. nih.govnih.gov

In a hypothetical reaction of "this compound," DFT could be used to determine whether a reaction is likely to proceed and which regio- or stereoisomer would be the major product. The following table provides an illustrative example of how DFT could be used to predict the selectivity of a hypothetical reaction.

| Reaction Pathway | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A (forms Product X) | 15.2 | Favored pathway |

| Pathway B (forms Product Y) | 22.5 | Disfavored pathway |

| This is an interactive data table. All data is illustrative and not based on experimental results for the specific compound. |

These computational predictions can guide experimental work by suggesting the most promising reaction conditions to achieve a desired outcome.

Crystallographic Studies of Derived Products

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry. nih.gov

While no crystal structures of products derived from "this compound" have been reported, this technique would be crucial for unequivocally characterizing any new compounds synthesized from it. For instance, if a reaction yielded a crystalline product, single-crystal X-ray diffraction would provide unambiguous proof of its structure. The table below presents hypothetical crystallographic data for a plausible derivative, based on known structures of similar benzotriazole compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| This is an interactive data table. All data is illustrative and not based on experimental results for the specific compound. |

Future Directions and Emerging Research Frontiers for 1 1 Ethoxy 2 Propynyl 1h Benzotriazole Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

A major thrust in modern chemistry is the development of processes that are environmentally friendly and sustainable. For benzotriazole-based reagents like 1-(1-ethoxy-2-propynyl)-1H-benzotriazole, future research will heavily focus on "green" synthetic alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Microwave-Assisted Synthesis: Compared to conventional heating, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of various benzotriazole (B28993) derivatives. ijpsonline.comijpsonline.com This high-efficiency method reduces solvent and energy usage, aligning with the principles of green chemistry. ijpsonline.com Future work will likely adapt these techniques for the synthesis and reactions of N-alkynyl benzotriazoles.

Solvent-Free and Ionic Liquid-Based Reactions: Research has demonstrated the successful N-alkylation of benzotriazole under solvent-free conditions or using basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) as both a catalyst and a solvent. researchgate.net These approaches offer advantages such as procedural simplicity, high efficiency, and the potential for catalyst recycling. researchgate.net

Mechanochemistry: The use of mechanical force (e.g., ball milling) to induce chemical reactions, known as mechanochemistry, represents a significant leap in sustainable synthesis. N-acyl benzotriazole derivatives have been successfully used in eco-friendly peptide synthesis via mechanochemical methods, often requiring minimal or no solvent (liquid-assisted grinding) and resulting in higher environmental metrics (E-factor) compared to solution-based chemistry. acs.org This strategy could be extended to the propargyl group of this compound for various coupling reactions.

Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metal catalysts, future methodologies will increasingly rely on metal-free reaction pathways. Metal-free approaches for synthesizing benzotriazole derivatives are being explored to enhance cost-effectiveness and environmental friendliness. gsconlinepress.com

| Green Synthesis Approach | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy use ijpsonline.comijpsonline.com | Rapid synthesis of the reagent and its subsequent reactions. |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification researchgate.netgsconlinepress.com | N-alkylation and other functionalization reactions. |

| Ionic Liquids | Recyclable, non-volatile reaction media researchgate.netmdpi.com | Catalyzing addition or coupling reactions involving the alkyne. |

| Mechanochemistry | Reduced solvent use, improved E-factor, novel reactivity acs.org | Solid-state coupling reactions for peptide or heterocyclic synthesis. |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for rapid discovery and optimization of new molecules, particularly in pharmaceuticals and materials science, has driven the adoption of automated synthesis and high-throughput screening (HTS). The stable and versatile nature of benzotriazole-based reagents makes them ideal candidates for these platforms.

Future research will focus on:

Flow Chemistry: The synthesis of benzotriazole derivatives can be adapted to continuous flow reactors. This technology allows for safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, time), and easier scalability compared to batch processes. The synthesis of this compound and its subsequent reactions could be streamlined in flow systems, enabling on-demand production.

Combinatorial Chemistry: Benzotriazole serves as an excellent scaffold for building diverse molecular libraries. gsconlinepress.comnih.govmdpi.com The propynyl (B12738560) group of this compound is a versatile handle for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which are highly efficient and orthogonal, making them perfect for automated parallel synthesis of large compound libraries for HTS.

Fragment-Based Drug Discovery: Benzotriazole is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. gsconlinepress.comnih.gov this compound can serve as a valuable fragment for screening against biological targets. Its derivatives can be synthesized and screened to identify hits for optimization into lead compounds for various diseases, including cancer, viral infections, and microbial illnesses. researchgate.netnih.govacs.orgnih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity

While the reactivity of this compound is already substantial, new catalytic systems can unlock novel reaction pathways, improve selectivity (e.g., N1 vs. N2 alkylation), and enhance efficiency under milder conditions.

Emerging frontiers in catalysis include:

Transition Metal Catalysis: Rhodium(I) and Ruthenium(III) complexes have been effectively used for the hydrogenation of substrates using N-acyl-benzotriazole ligands in ionic liquids. mdpi.com Palladium catalysts are used for C-H activation and intramolecular amination to form 1-aryl-1H-benzotriazoles. organic-chemistry.org Future work could explore the use of such catalysts to mediate novel transformations of the ethoxy-propynyl side chain, potentially involving enantioselective additions or cyclizations.

Organocatalysis: Metal-free organocatalysts offer a sustainable alternative to transition metals. The use of B(C₆F₅)₃, a Lewis acid, has been shown to catalyze the site-selective N1-alkylation of benzotriazoles with diazoalkanes, a reaction that often yields mixtures of isomers. rsc.org Similar catalytic systems could be developed to control the regioselectivity of reactions involving this compound.

Lewis Acid Catalysis: Benzotriazolium salts, derived from N-alkylation of benzotriazole, have recently emerged as bench-stable, nitrogen-centered Lewis acid catalysts for reactions like allylic and Nazarov cyclizations. nih.gov This opens the door to using derivatives of this compound not just as reagents, but as precursors to novel catalysts.

| Catalytic System | Reaction Type | Potential Benefit for this compound |

| Rhodium (Rh) Complexes | Coupling reactions, Hydrogenation mdpi.comnih.gov | Selective functionalization of the alkyne moiety. |

| Palladium (Pd) Complexes | C-H activation, Cross-coupling mdpi.comorganic-chemistry.org | Arylation or alkenylation at the propargylic position. |

| Copper (Cu) Catalysts | N-alkynylation, "Click" Chemistry researchgate.net | Synthesis of the reagent and its use in creating triazole-linked conjugates. |

| Boron Lewis Acids (B(C₆F₅)₃) | Site-selective N-alkylation rsc.org | Control over regioselectivity in derivatization reactions. |

| Benzotriazolium Salts | Lewis acid-catalyzed cyclizations nih.gov | Use as a precatalyst for novel organic transformations. |

Design of Next-Generation Benzotriazole-Based Reagents

The foundational structure of this compound serves as an inspiration for the design of new, more sophisticated reagents with tailored properties and enhanced capabilities.

Future design strategies will likely involve:

Hybrid Molecules: A promising strategy in drug discovery is the creation of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects or multi-target activity. mdpi.com The benzotriazole core can be linked, via its ethoxy-propynyl arm, to other bioactive heterocyclic systems (e.g., quinolones, imidazoles) to create novel compounds with unique pharmacological profiles. nih.gov

Functionalized Coupling Reagents: Benzotriazole is a core component of widely used peptide coupling reagents (e.g., HOBt, HBTU). Research into designing new benzotriazole-based coupling reagents aims to simplify synthesis and reduce costs. cetjournal.it By modifying the backbone of reagents like this compound, new coupling agents with improved solubility, reactivity, or suppression of side reactions could be developed.

Reagents for Bioconjugation: The alkyne functionality is ideal for bioconjugation reactions. Next-generation reagents could incorporate additional features, such as fluorescent tags or biotin labels, onto the benzotriazole scaffold, creating multifunctional tools for chemical biology and diagnostics.

Surface Modification Agents: Benzotriazole is a well-known corrosion inhibitor for metals like copper because it forms a protective film. acs.org Oil-soluble benzotriazole derivatives are used to study and prevent corrosion in complex environments. acs.org Future reagents based on the this compound structure could be designed with specific side chains to enhance their solubility in non-aqueous systems or to improve their binding affinity to specific metal surfaces for advanced materials protection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Ethoxy-2-propynyl)-1H-benzotriazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of nitroaryl benzotriazole derivatives typically involves nitro group reduction using SnCl₂ in acidic water-alcohol media. Key parameters include HCl concentration (18–36%), solvent choice (e.g., isopropanol), and reaction temperature (≤80°C). Lower HCl concentrations (18%) minimize alkylation by-products, while higher concentrations (36%) may lead to amino group alkylation with alcohols. Reaction monitoring via TLC and purification via column chromatography (e.g., chloroform/hexane) are critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign proton signals (e.g., ethoxy CH₃ at δ ~1.3–1.5 ppm, propynyl protons at δ ~2.5–3.5 ppm) and carbon environments (e.g., benzotriazole aromatic carbons at δ ~110–150 ppm).

- HRMS : Validate molecular formula (e.g., C₁₁H₁₂N₃O requires m/z 202.0978 [M+H]⁺).

- IR : Identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances accuracy .

Q. What solvent systems and catalysts are effective for functionalizing benzotriazole derivatives?

- Methodology : Ethanol/water mixtures with NaOH (10%) are effective for cyclocondensation reactions. Catalysts like Pd/C or CuI enhance alkyne coupling reactions. Solvent polarity adjustments (e.g., DMF for polar intermediates) improve solubility and reaction kinetics .

Advanced Research Questions

Q. What are the common by-products during nitro group reduction in benzotriazole derivatives, and how can their formation be minimized?

- Methodology : At low HCl (18%), azoxy compounds form due to incomplete reduction. At high HCl (36%), alkylation by-products arise via nucleophilic substitution (e.g., ethoxy groups reacting with amine intermediates). Mitigation strategies:

- Use 18% HCl and shorter reaction times (<6 hours).

- Monitor by-product formation via HPLC-MS.

- Employ scavengers (e.g., NH₄OH) to quench reactive intermediates .

Q. How do matrix effects impact the environmental analysis of benzotriazole derivatives in wastewater treatment studies?

- Methodology : Matrix effects in influent/effluent samples can underestimate removal efficiency (RE) by 10% for 1H-benzotriazole. Use isotope-labeled internal standards (e.g., ¹³C-benzotriazole) to correct for ionization suppression in LC-MS. Validate RE via parallel target/non-target analyses and statistical tests (e.g., t-test at 95% confidence) .

Q. What computational tools are suitable for studying the electronic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies and reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina.

- MD Simulations : Analyze stability in aqueous/organic solvents (NAMD/GROMACS) .

Q. How can regioselectivity challenges in benzotriazole functionalization be addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.